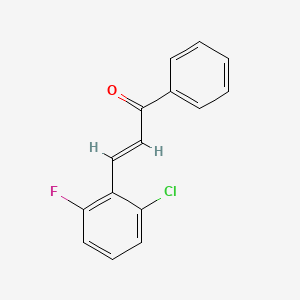
(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one, also known as 2CF-PPE, is an organic compound with a wide range of applications in scientific research. It is a colorless solid with a molecular weight of 256.23 g/mol and a melting point of 81-83°C. It is used in the synthesis of various compounds and as a starting material for the production of pharmaceuticals. In addition, it is used in the synthesis of polymers and as an intermediate in the manufacture of dyes and pigments.
Applications De Recherche Scientifique
(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one is used in a variety of scientific research applications, including the synthesis of various compounds, the production of pharmaceuticals, and the synthesis of polymers. It is also used as an intermediate in the manufacture of dyes and pigments. Additionally, (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one has been used in the development of novel antibiotics, as well as in the synthesis of compounds with potential anticancer activity.
Mécanisme D'action
(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one is a reactive compound, and its mechanism of action is dependent on the specific application in which it is used. In the synthesis of compounds, (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one acts as a nucleophile, reacting with electrophiles to form covalent bonds. In the production of pharmaceuticals, (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one may act as a pro-drug, which is then converted to the active drug molecule by metabolic processes. In the synthesis of polymers, (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one acts as a monomer, which is then polymerized to form the desired polymer.
Biochemical and Physiological Effects
(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be an irritant to the skin, eyes, and mucous membranes, and can cause skin sensitization. Additionally, it has been found to be toxic to aquatic organisms, and has been classified as a hazardous substance.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one has a number of advantages when used in laboratory experiments, including its low cost and availability, its high yield in reactions, and its versatility in synthesis. However, it is important to note that (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one is a hazardous substance, and must be handled with care. Additionally, its reactivity can be unpredictable, and it should not be used in the presence of strong acids or bases.
Orientations Futures
The applications of (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one are still being explored, and there are a number of potential future directions for research. These include the development of novel antibiotics, the synthesis of compounds with potential anticancer activity, and the use of (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one in the synthesis of polymers. Additionally, further research into the biochemical and physiological effects of (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one could be beneficial in understanding its potential toxicity.
Méthodes De Synthèse
(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one can be synthesized through a number of methods, including the reaction of 2-chloro-6-fluorobenzene with 1-phenylprop-2-en-1-one in the presence of a base such as potassium hydroxide. This reaction results in a high yield of the desired product, with the reaction taking place at temperatures between 80-90°C. The reaction can also be conducted in the presence of catalysts such as sodium methoxide or sodium hydride.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO/c16-13-7-4-8-14(17)12(13)9-10-15(18)11-5-2-1-3-6-11/h1-10H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZDIGABXAFEFY-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






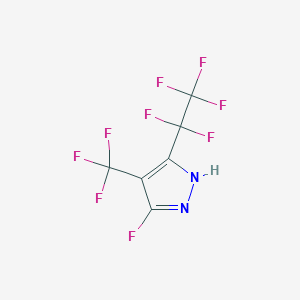
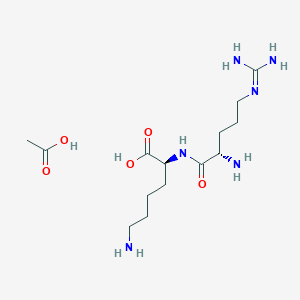
![Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester](/img/structure/B6359080.png)
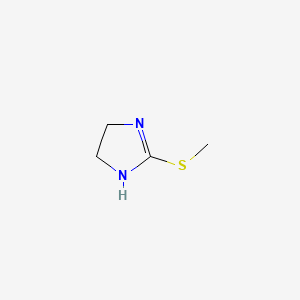

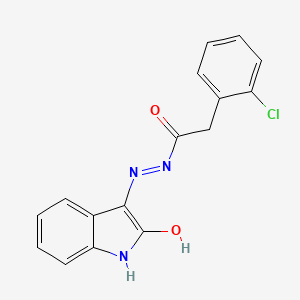
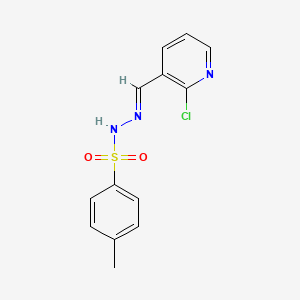

![2-[4-(Trifluoromethyl)phenyl]thiobenzamide](/img/structure/B6359128.png)